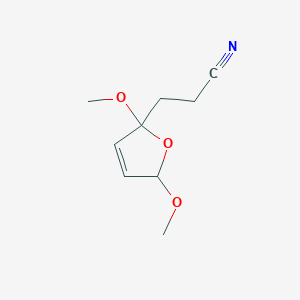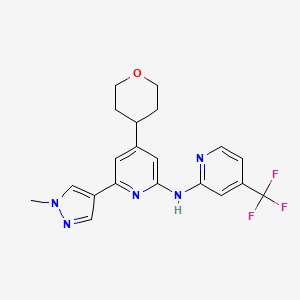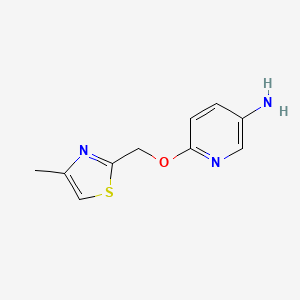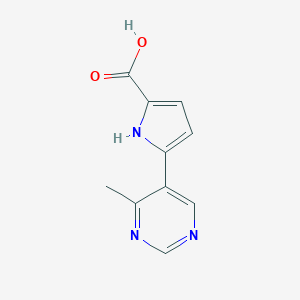
3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile est un composé organique de formule moléculaire C9H13NO3 et d'une masse moléculaire de 183,2 g/mol . Il est un dérivé du furane, un composé organique hétérocyclique, et contient à la fois des groupes fonctionnels nitrile et éther
Méthodes De Préparation
La synthèse du 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile peut être réalisée par plusieurs voies de synthèse. Une méthode courante consiste à faire réagir du 2,5-diméthoxy-2,5-dihydrofurane avec un précurseur de nitrile approprié dans des conditions contrôlées . La réaction nécessite généralement l'utilisation d'un catalyseur et de conditions réactionnelles spécifiques, telles que la température et la pression, pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés.
Les méthodes de production industrielle de ce composé peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles similaires, mais optimisées pour l'efficacité et la rentabilité. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut contribuer à obtenir des taux de production élevés et une qualité de produit constante.
Analyse Des Réactions Chimiques
Le 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution .
Oxydation : Le composé peut être oxydé pour former les acides carboxyliques ou les aldéhydes correspondants, en fonction des conditions réactionnelles.
Réduction : La réduction du groupe nitrile peut produire des amines primaires.
Substitution : Les groupes éther peuvent subir des réactions de substitution nucléophile pour former divers dérivés.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Le 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans l'étude des réactions catalysées par les enzymes et comme sonde pour étudier les voies biologiques impliquant des groupes nitrile et éther.
Mécanisme d'action
Le mécanisme d'action du 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile implique son interaction avec des cibles moléculaires et des voies spécifiques. Le groupe nitrile peut agir comme un nucléophile, participant à diverses réactions chimiques, tandis que les groupes éther peuvent influencer la réactivité et la stabilité du composé . La structure unique du composé lui permet d'interagir avec les enzymes et d'autres molécules biologiques, ce qui peut entraîner divers effets biologiques.
Mécanisme D'action
The mechanism of action of 3-(2,5-Dimethoxy-2,5-dihydrofuran-2-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can act as a nucleophile, participating in various chemical reactions, while the ether groups can influence the compound’s reactivity and stability . The compound’s unique structure allows it to interact with enzymes and other biological molecules, potentially leading to various biological effects.
Comparaison Avec Des Composés Similaires
Le 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile peut être comparé à d'autres composés similaires, tels que :
2,5-Diméthoxy-2,5-dihydrofurane : Ce composé partage le cycle furane et les groupes éther, mais il ne possède pas le groupe nitrile, ce qui le rend moins réactif dans certaines réactions chimiques.
2,3-Dihydro-5-méthylfurane : Ce composé possède une structure de cycle furane similaire, mais il diffère par le motif de substitution, ce qui affecte ses propriétés chimiques et sa réactivité.
La présence du groupe nitrile dans le 3-(2,5-Diméthoxy-2,5-dihydrofuran-2-yl)propanenitrile le rend unique et lui confère une réactivité supplémentaire par rapport à ces composés similaires.
Propriétés
Formule moléculaire |
C9H13NO3 |
|---|---|
Poids moléculaire |
183.20 g/mol |
Nom IUPAC |
3-(2,5-dimethoxy-2H-furan-5-yl)propanenitrile |
InChI |
InChI=1S/C9H13NO3/c1-11-8-4-6-9(12-2,13-8)5-3-7-10/h4,6,8H,3,5H2,1-2H3 |
Clé InChI |
DUNBNGUSJQRFAN-UHFFFAOYSA-N |
SMILES canonique |
COC1C=CC(O1)(CCC#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)




![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)


![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)


